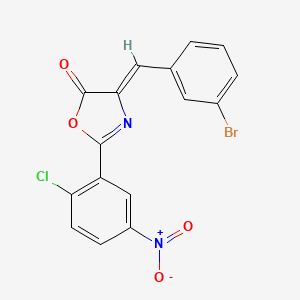
(4Z)-4-(3-bromobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. This is followed by cyclization using an appropriate reagent like potassium carbonate under reflux conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and halogen groups can enhance the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are investigated for their ability to inhibit specific enzymes or receptors, making them potential candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
Bromomethyl methyl ether: Used in the synthesis of various organic compounds.
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: A compound with similar aromatic substitution patterns.
Uniqueness
(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H8BrClN2O4 |
|---|---|
Molecular Weight |
407.60 g/mol |
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8BrClN2O4/c17-10-3-1-2-9(6-10)7-14-16(21)24-15(19-14)12-8-11(20(22)23)4-5-13(12)18/h1-8H/b14-7- |
InChI Key |
GNAMJMNQSJNDRF-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


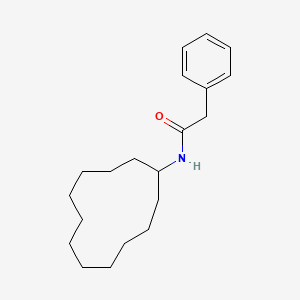
![4-fluoro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11688872.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hexanehydrazide](/img/structure/B11688877.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11688887.png)

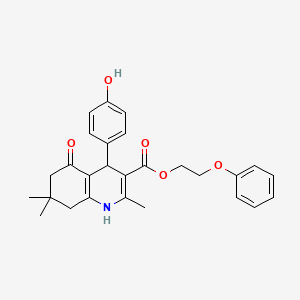
![N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11688907.png)
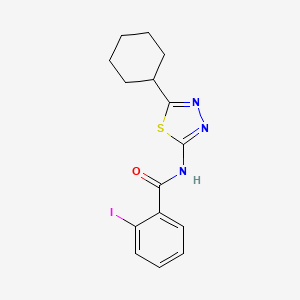
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11688911.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11688913.png)
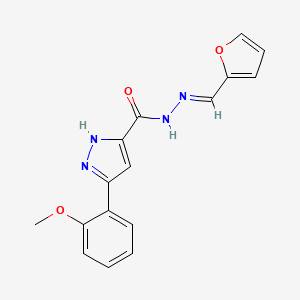
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11688919.png)
![(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11688921.png)

